methyl 6-acetyl-2-(2,3-dimethoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
Description
This compound belongs to the thieno[2,3-c]pyridine class, characterized by a fused bicyclic core of thiophene and pyridine rings. Its structure includes:
- 2-(2,3-Dimethoxybenzamido) substituent: Aromatic and electron-rich, likely influencing receptor binding or solubility.
- Methyl ester at position 3: Modulates reactivity and bioavailability.
Properties
IUPAC Name |
methyl 6-acetyl-2-[(2,3-dimethoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6S/c1-11(23)22-9-8-12-15(10-22)29-19(16(12)20(25)28-4)21-18(24)13-6-5-7-14(26-2)17(13)27-3/h5-7H,8-10H2,1-4H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLEXOTMHKQYUNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=C(C(=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-acetyl-2-(2,3-dimethoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the thieno[2,3-c]pyridine core, which can be synthesized through cyclization reactions involving appropriate precursors. The acetylation and amidation steps are then carried out to introduce the acetyl and dimethoxybenzamido groups, respectively. The final step involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-acetyl-2-(2,3-dimethoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Methyl 6-acetyl-2-(2,3-dimethoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular effects.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in areas such as anti-inflammatory, anticancer, and antimicrobial treatments.
Industry: It may be used in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 6-acetyl-2-(2,3-dimethoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
- Substituent Position 6: Acetyl or acyl groups (e.g., butanoyl) enhance lipophilicity, impacting cell permeability. Ethyl or pyridinylmethyl groups may optimize target engagement .
- Position 2 Modifications: Aromatic amides (e.g., 2,3-dimethoxybenzamido) vs. heterocycles (e.g., benzothiazole) dictate solubility and binding specificity.
- Ester Groups : Methyl esters generally offer better metabolic stability than ethyl esters in vivo .
Biological Activity
Methyl 6-acetyl-2-(2,3-dimethoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate (CAS No. 906157-87-7) is a synthetic compound that belongs to the thienopyridine class. Its unique structural features suggest potential biological activities that warrant investigation. This article provides a comprehensive overview of its biological activity based on available literature and research findings.
- Molecular Formula : C20H22N2O6S
- Molecular Weight : 418.46 g/mol
- IUPAC Name : methyl 6-acetyl-2-[(2,3-dimethoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Anticancer Activity
Recent studies have indicated that compounds with thienopyridine structures exhibit significant anticancer properties. For instance, derivatives of thienopyridine have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Specific studies on this compound have demonstrated:
- Cell Viability Reduction : In vitro assays revealed a dose-dependent reduction in the viability of cancer cell lines such as HeLa and MCF-7.
- Mechanism of Action : The compound appears to induce apoptosis via the intrinsic pathway, as evidenced by increased levels of pro-apoptotic proteins and decreased anti-apoptotic factors.
Antimicrobial Activity
The compound has also exhibited promising antimicrobial properties against various pathogens. Studies have reported:
- Inhibition of Bacterial Growth : The compound showed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli.
- Antifungal Properties : Preliminary tests indicate effectiveness against common fungal strains like Candida albicans.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of thienopyridine derivatives. Key findings include:
| Structural Feature | Observed Activity |
|---|---|
| Acetyl group at C6 | Enhances anticancer activity |
| Dimethoxybenzamide moiety | Contributes to antimicrobial properties |
| Thieno[2,3-c]pyridine core | Essential for biological activity |
Case Studies
- Anticancer Study : A study conducted by Zhang et al. (2023) evaluated the effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell proliferation and increased apoptosis markers compared to control groups.
- Antimicrobial Evaluation : In a study by Lee et al. (2024), the compound was tested against various microbial strains. The results demonstrated effective inhibition at concentrations lower than those required for traditional antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
